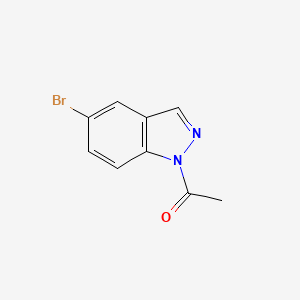

1-(5-Bromo-1H-indazol-1-yl)ethanone

Overview

Description

The compound 1-(5-Bromo-1H-indazol-1-yl)ethanone is a brominated indazole derivative. Indazole compounds are heterocyclic structures containing a pyrazole ring fused to a benzene ring. The presence of a bromine atom on the indazole moiety can significantly alter the compound's reactivity and physical properties, making it a valuable intermediate for various chemical syntheses and potential applications in medicinal chemistry.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 1-(5-Bromo-1H-indazol-1-yl)ethanone, they do provide insights into the synthesis of related compounds. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involves a halogen-exchange reaction, which suggests that a similar approach might be applicable for synthesizing brominated indazole derivatives . Additionally, the synthesis of 2H-indazole-4,7-dione derivatives from 3-phenylsydnone and p-toluquinone through 1,3-dipolar cycloaddition indicates the versatility of indazole synthesis methods .

Molecular Structure Analysis

The molecular structure of related compounds has been thoroughly investigated using various computational methods and experimental techniques. For example, the optimized molecular structure and vibrational frequencies of a pyrazolyl ethanone derivative were studied using Gaussian09 software, and the results were in agreement with experimental infrared bands . The geometrical parameters of these molecules were confirmed by X-ray diffraction (XRD) data, which could be relevant when analyzing the structure of 1-(5-Bromo-1H-indazol-1-yl)ethanone.

Chemical Reactions Analysis

The reactivity of brominated compounds is often characterized by their ability to participate in further chemical transformations. The synthesis of 2H-indazole-4,7-dione derivatives and their subsequent reactions with bromine to yield mono- and dibromo derivatives demonstrate the potential for brominated indazoles to undergo further functionalization . This suggests that 1-(5-Bromo-1H-indazol-1-yl)ethanone could also be a precursor for more complex molecules through similar bromination reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocyclic compounds can be influenced by the presence of substituents and the overall molecular structure. The study of ferrocenyl ethanone derivatives revealed that the UV-vis absorption and fluorescence spectra are dependent on the substituents attached to the core structure . This implies that the optical properties of 1-(5-Bromo-1H-indazol-1-yl)ethanone could also be modulated by its bromine substituent and the indazole framework. Additionally, the molecular electrostatic potential (MEP) analysis of a pyrazolyl ethanone derivative showed that the negative charge is localized over the carbonyl group, which could be a common feature in 1-(5-Bromo-1H-indazol-1-yl)ethanone .

Scientific Research Applications

Indazole-containing compounds represent one of the most important heterocycles in drug molecules . They bear a variety of functional groups and display versatile biological activities . Therefore, they have gained considerable attention in the field of medicinal chemistry .

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .

Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules . For example, niraparib 1 has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer . Pazopanib 2 is a tyrosine kinase inhibitor, which has been approved by the FDA for renal cell carcinoma .

-

Antihypertensive Applications Indazole-containing compounds have been used in the development of antihypertensive drugs . Although specific details about the methods of application or experimental procedures are not available, these compounds have shown potential in controlling high blood pressure.

-

Antidepressant Applications Some indazole derivatives have been used in the development of antidepressant drugs . These compounds may interact with certain neurotransmitters in the brain to help alleviate symptoms of depression.

-

Anti-Inflammatory Applications Indazole derivatives have shown anti-inflammatory properties . They may work by inhibiting certain enzymes or pathways involved in the inflammatory response.

-

Antibacterial Applications Indazole-containing compounds have demonstrated antibacterial activities . They may inhibit the growth of bacteria by interfering with bacterial cell wall synthesis or other vital processes.

-

Antifungal Applications Some indazole derivatives have shown antifungal activities . They may work by disrupting the cell membrane of fungi, inhibiting their growth.

-

Anti-HIV Applications Indazole-containing compounds have been used in the development of anti-HIV drugs . They may inhibit the replication of the HIV virus by interfering with the virus’s ability to integrate its genetic material into the host cell’s DNA.

-

Anticancer Applications Indazole-containing compounds have been used in the development of anticancer drugs . For example, niraparib 1 has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .

-

Tyrosine Kinase Inhibitor Pazopanib 2 , an indazole-containing compound, is a tyrosine kinase inhibitor, which has been approved by the FDA for renal cell carcinoma .

-

Antidepressant Applications Some indazole derivatives have been used in the development of antidepressant drugs . These compounds may interact with certain neurotransmitters in the brain to help alleviate symptoms of depression.

-

Antiviral Applications Indazole-containing compounds have been used in the development of antiviral drugs . They may inhibit the replication of viruses by interfering with the virus’s ability to integrate its genetic material into the host cell’s DNA.

-

Antidiabetic Applications Some indazole derivatives have shown antidiabetic activities . They may work by regulating the metabolism of glucose and improving insulin sensitivity.

-

Antimalarial Applications Indazole-containing compounds have been used in the development of antimalarial drugs . They may inhibit the growth and reproduction of malaria parasites within red blood cells.

Safety And Hazards

Regarding safety information, “1-(5-Bromo-1H-indazol-3-yl)ethanone” is an organic compound, and its toxicity and irritation should be noted . Appropriate protective measures, including gloves, goggles, and protective clothing, need to be taken during use and handling, and operation in a well-ventilated environment .

properties

IUPAC Name |

1-(5-bromoindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPRNHHJTZSJAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293899 | |

| Record name | 1-(5-Bromo-1H-indazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-1H-indazol-1-yl)ethanone | |

CAS RN |

152626-92-1 | |

| Record name | 1-(5-Bromo-1H-indazol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152626-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-1H-indazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

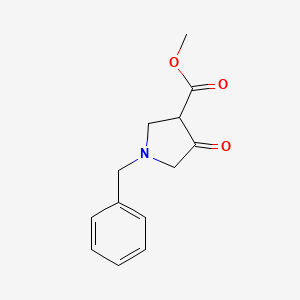

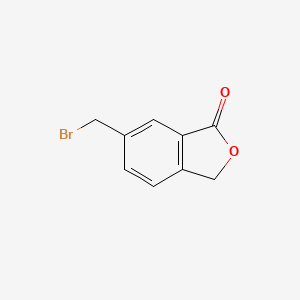

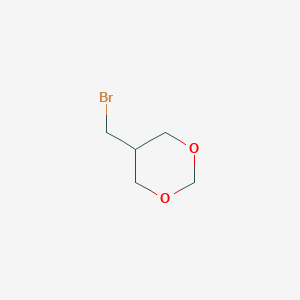

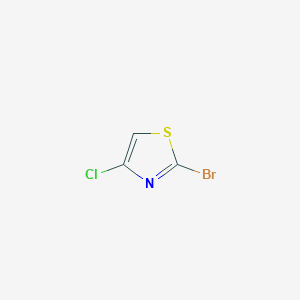

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B1283411.png)